molecular formula C9H8BrF3 B2829429 2-Methyl-6-trifluoromethylbenzyl bromide CAS No. 1261683-90-2

2-Methyl-6-trifluoromethylbenzyl bromide

Cat. No.: B2829429
CAS No.: 1261683-90-2
M. Wt: 253.062
InChI Key: NAGHWPKWNMHIOT-UHFFFAOYSA-N
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Description

2-Methyl-6-trifluoromethylbenzyl bromide is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-trifluoromethylbenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-methyl-6-trifluoromethylbenzyl alcohol using hydrobromic acid or phosphorus tribromide. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-trifluoromethylbenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .

Mechanism of Action

The mechanism of action of 2-methyl-6-trifluoromethylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic attack by various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce the 2-methyl-6-trifluoromethylbenzyl moiety into target molecules .

Properties

IUPAC Name

2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHWPKWNMHIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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